N-(4-Amino-3-methylphenyl)benzenesulfonamide
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Overview
Description
N-(4-Amino-3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Amino-3-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-Amino-3-methylphenyl)benzenesulfonamide primarily involves the inhibition of carbonic anhydrase isozymes. This inhibition disrupts the enzyme’s ability to regulate pH and ion balance, leading to various biological effects. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(4-Methylphenyl)benzenesulfonamide
- Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-
Uniqueness
N-(4-Amino-3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase isozymes with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
82565-48-8 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(4-amino-3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-9-11(7-8-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 |
InChI Key |
AXBUMSWYJVFITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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